Dibutyl Phosphate-d18

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

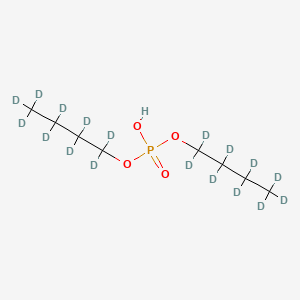

特性

分子式 |

C8H19O4P |

|---|---|

分子量 |

228.32 g/mol |

IUPAC名 |

bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) hydrogen phosphate |

InChI |

InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 |

InChIキー |

JYFHYPJRHGVZDY-VAZJTQEUSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

正規SMILES |

CCCCOP(=O)(O)OCCCC |

製品の起源 |

United States |

Foundational & Exploratory

Technical Guide: Certificate of Analysis for Dibutyl Phosphate-d18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quality control and characterization of Dibutyl Phosphate-d18. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the analytical data and methodologies associated with this isotopically labeled compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative batch of this compound.

Table 1: General Properties and Identification

| Parameter | Specification | Result |

| Product Name | This compound | Conforms |

| CAS Number | 156213-21-7 | Conforms |

| Molecular Formula | C₈HD₁₈O₄P | Conforms |

| Molecular Weight | 228.32 g/mol | Conforms |

| Appearance | Colourless Oil | Clear Colourless Oil[1] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (B129727) (Slightly)[1][2] |

Table 2: Purity and Isotopic Enrichment

| Parameter | Specification | Result | Method |

| HPLC Purity | >95% | 98.45% (by ELSD)[1] | High-Performance Liquid Chromatography |

| Isotopic Purity | >95% | 99.5%[1] | Mass Spectrometry |

| Elemental Analysis | Conforms to Structure | %C: 42.20, %H: 8.49[1] | Combustion Analysis |

| NMR Conformance | Conforms to Structure | Conforms[1] | ¹H NMR, ³¹P NMR |

| Mass Spec Conformance | Conforms to Structure | Conforms[1] | Mass Spectrometry |

Table 3: Isotopic Distribution [1]

| Isotope | Normalized Intensity (%) |

| d₀ - d₁₄ | 0.00 |

| d₁₅ | 0.04 |

| d₁₆ | 0.50 |

| d₁₇ | 8.84 |

| d₁₈ | 90.62 |

Experimental Protocols

The following sections detail the methodologies used for the key analytical experiments cited in the certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound by separating it from any potential impurities.

Methodology: A reverse-phase HPLC method is a common approach for the analysis of dibutyl phosphate (B84403).

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector. An Evaporative Light Scattering Detector (ELSD) is often used for compounds lacking a strong UV chromophore.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like methanol or acetonitrile (B52724) is common. The gradient program is optimized to achieve good separation of the main peak from any impurities.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is usually maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

-

Injection Volume: A small volume, typically 10 µL, of a well-characterized sample solution is injected.

-

Detection: ELSD is used for detection, as noted in the certificate of analysis. This detector is suitable for non-volatile analytes and provides a response proportional to the mass of the analyte.

-

Data Analysis: The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity and Structural Confirmation

Objective: To confirm the molecular weight and determine the isotopic purity of this compound.

Methodology: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for analyzing organophosphates.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

-

Ionization Mode: Analysis can be performed in both positive and negative ion modes. The negative ion mode is often preferred for phosphates as it readily forms the [M-H]⁻ ion.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer or introduced via an HPLC system.

-

Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio (m/z) of the ions.

-

Data Analysis:

-

Structural Confirmation: The observed molecular ion peak is compared to the calculated theoretical mass of this compound.

-

Isotopic Purity: The relative intensities of the isotopic peaks (d₀ to d₁₈) are measured to determine the isotopic enrichment of the labeled compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology: ¹H NMR and ³¹P NMR are powerful techniques for the structural elucidation of organophosphorus compounds.

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR:

-

The absence of proton signals in the butyl chain regions confirms the high level of deuteration.

-

The presence of a signal corresponding to the P-OH proton can be observed, although its chemical shift can be variable depending on the solvent and concentration.

-

-

³¹P NMR:

-

This technique is highly specific for phosphorus-containing compounds.

-

A single peak is expected for this compound, and its chemical shift is characteristic of a dialkyl phosphate. This provides unambiguous confirmation of the phosphate functional group.

-

-

Data Analysis: The obtained spectra are compared with reference spectra or theoretical predictions to confirm the identity and structure of the compound.

Elemental Analysis

Objective: To determine the elemental composition (carbon and hydrogen) of the sample.

Methodology: Combustion analysis is the standard method for elemental analysis.

-

Instrumentation: An elemental analyzer.

-

Principle: A small, precisely weighed amount of the sample is combusted at high temperatures in an oxygen-rich atmosphere. The resulting combustion gases (CO₂ and H₂O) are separated and quantified by a detector.

-

Data Analysis: The percentages of carbon and hydrogen in the sample are calculated from the amounts of CO₂ and H₂O produced. These experimental values are then compared to the theoretical percentages calculated from the molecular formula of this compound.

Workflow and Pathway Diagrams

The following diagrams illustrate the analytical workflow for the certification of this compound.

Caption: Analytical workflow for this compound certification.

Caption: Data integration for quality assessment and certification.

References

Determining the Isotopic Purity of Dibutyl Phosphate-d18: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Dibutyl Phosphate-d18 (DBP-d18). Ensuring the isotopic enrichment of deuterated standards is critical for their application in various analytical and metabolic studies. This document outlines the core analytical techniques, detailed experimental protocols, and data interpretation strategies essential for the accurate assessment of DBP-d18 isotopic purity.

Introduction

This compound is the deuterated analog of dibutyl phosphate (B84403) (DBP), an organophosphorus compound. Stable isotope-labeled compounds like DBP-d18 are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, environmental analysis, and as internal standards in mass spectrometry-based quantification. The accuracy of these studies is contingent upon the precise knowledge of the isotopic purity of the labeled standard. This guide details the use of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Quantitative Data Summary

The isotopic purity of a commercially available this compound standard was assessed, and the results are summarized below. This data is critical for correcting quantitative measurements where DBP-d18 is used as an internal standard.

Table 1: Isotopic Purity and Distribution of this compound

| Parameter | Value |

| Chemical Purity (HPLC) | >95% |

| Isotopic Purity | 99.5% |

| d18 Isotopologue Abundance | 90.62% |

| d17 Isotopologue Abundance | 8.84% |

| d16 Isotopologue Abundance | 0.50% |

| d15 (B612444) Isotopologue Abundance | 0.04% |

Data sourced from a representative Certificate of Analysis for this compound.[1]

Experimental Protocols

The determination of isotopic purity for DBP-d18 relies on two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) for detailed isotopologue distribution and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for assessing the overall deuterium (B1214612) incorporation.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic enrichment of a labeled compound by differentiating its various isotopologues based on their precise mass-to-charge ratios.

3.1.1. Sample Preparation

-

Stock Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as acetonitrile (B52724) or methanol (B129727) at a concentration of 1 mg/mL.

-

Working Solution Preparation: Dilute the stock solution to a final concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL, using the same solvent.

3.1.2. Instrumental Method

A Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended.

-

Liquid Chromatography (LC): While direct infusion can be used, a short chromatographic run can help to separate the analyte from any potential interferences.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode is often suitable for organophosphates, detecting the [M-H]⁻ ion.[2][3]

-

Scan Mode: Full scan mode over a mass range that includes the expected isotopologues (e.g., m/z 220-240).

-

Resolution: Set to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.

-

Collision Energy: Low collision energy (e.g., 5-10 eV) to minimize fragmentation.

-

3.1.3. Data Analysis

-

Extract Ion Chromatograms (EICs): Generate EICs for the theoretical exact masses of the [M-H]⁻ ions of the d18, d17, d16, and d15 isotopologues of dibutyl phosphate.

-

Peak Integration: Integrate the area of each EIC peak.

-

Calculate Relative Abundance: The relative abundance of each isotopologue is calculated as the percentage of its peak area relative to the sum of the peak areas of all observed isotopologues.

-

Determine Isotopic Purity: The isotopic purity is typically reported as the abundance of the primary isotopologue (d18).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an alternative and complementary method to assess isotopic purity by quantifying the residual, non-deuterated protons in the molecule.

3.2.1. Sample Preparation

-

Accurate Weighing: Accurately weigh a known amount of this compound (e.g., 10-20 mg) into an NMR tube.

-

Internal Standard: Add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a sharp, well-resolved signal that does not overlap with any residual signals from the analyte.

-

Solvent: Add a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) to the NMR tube and ensure complete dissolution.

3.2.2. Instrumental Method

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Experiment: A standard one-dimensional ¹H NMR experiment.

-

Key Parameters:

-

Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity.

-

Relaxation Delay (d1): A long relaxation delay (at least 5 times the T1 of the slowest relaxing proton) is crucial for accurate quantification. A typical starting point is 30-60 seconds.

-

Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.

-

3.2.3. Data Analysis

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.

-

Integration: Integrate the area of the well-resolved signal from the internal standard and any residual proton signals from the this compound. The expected regions for residual protons in the butyl chains would be approximately 0.9 ppm (CH₃), 1.4 ppm (CH₂), 1.6 ppm (CH₂), and 3.9 ppm (OCH₂).

-

Calculation of Isotopic Purity: The amount of non-deuterated Dibutyl Phosphate can be calculated relative to the internal standard. The isotopic purity is then determined by subtracting this amount from the total.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the determination of this compound isotopic purity.

Conclusion

The accurate determination of the isotopic purity of this compound is paramount for its reliable use in sensitive analytical applications. This guide has detailed robust methodologies using High-Resolution Mass Spectrometry and Quantitative NMR spectroscopy. By following the outlined experimental protocols and data analysis workflows, researchers, scientists, and drug development professionals can confidently assess the isotopic enrichment of their deuterated standards, ensuring the integrity and accuracy of their experimental results.

References

Navigating the Stability of Dibutyl Phosphate-d18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dibutyl Phosphate-d18 (DBP-d18). Understanding the stability profile of this deuterated compound is critical for its effective use as an internal standard in pharmacokinetic and metabolic studies, ensuring the accuracy and reliability of experimental data. This document synthesizes available data on the storage, handling, and potential degradation pathways of DBP-d18 and its non-labeled analogue, offering a foundational resource for laboratory professionals.

Core Stability Profile and Recommended Storage

This compound is a stable isotope-labeled form of Dibutyl Phosphate (B84403). While generally stable under normal laboratory conditions, its long-term integrity is contingent upon appropriate storage. The primary degradation pathway for related organophosphate esters is hydrolysis, which can be influenced by temperature, pH, and the presence of acidic or basic catalysts.[1]

Storage Conditions

To ensure maximum shelf-life and prevent degradation, specific storage conditions are recommended based on the form of the material (neat vs. in solution).

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Precautions |

| Neat Compound | +4°C | Up to 4 years (based on a specific Certificate of Analysis)[2] | Store under an inert atmosphere. |

| In Solvent | -20°C | Up to 1 month[3][4][5] | Protect from light; store under nitrogen.[3][6] |

| In Solvent | -80°C | Up to 6 months[3] | Protect from light; store under nitrogen.[3][6] |

Note: The provided durations are general recommendations from suppliers. It is crucial to refer to the Certificate of Analysis for lot-specific information and retest dates.

Incompatible Materials and Conditions

Exposure to certain materials and environmental conditions can accelerate the degradation of Dibutyl Phosphate. It is crucial to avoid:

-

Strong Oxidizing Agents

-

Strong Bases

-

Alkali Metals

-

Excessive Heat [1]

Potential Degradation Pathways

The primary degradation mechanisms for dibutyl phosphate are hydrolysis and thermal decomposition. Photodegradation is considered less likely for the parent compound.

Hydrolysis

Hydrolysis is the most significant degradation pathway for dibutyl phosphate, leading to the cleavage of the butyl groups.[1] This process is catalyzed by both acids and bases and its rate increases with temperature. The primary degradation products are monobutyl phosphate (MBP) and phosphoric acid.

Caption: Proposed hydrolytic degradation pathway of this compound.

Thermal Decomposition

While hydrolysis is more common under typical storage conditions, thermal decomposition can occur at elevated temperatures. Studies on the unlabeled analogue and related compounds indicate that decomposition temperatures can vary. Calcium dibutyl phosphate, a salt, begins to decompose around 300°C.[7] Nitrated tributyl phosphate, a related ester, shows degradation starting at 170-190°C.[8] When heated to decomposition, dibutyl phosphate is known to emit toxic fumes containing phosphorus oxides.[9]

Photostability

Dibutyl phosphate is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb light at wavelengths greater than 290 nm.[9] However, it is still recommended to protect solutions of this compound from light to prevent any potential for indirect or catalyst-induced photodegradation.[3][6]

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a stability-indicating analytical method should be developed and validated. The following outlines a general experimental approach for a forced degradation study.

Objective

To identify potential degradation products and significant degradation pathways for this compound under various stress conditions.

Materials and Methods

-

Test Substance: this compound

-

Analytical Technique: A validated stability-indicating method, likely utilizing High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) or Gas Chromatography (GC) after derivatization.[10][11] Ion chromatography can also be used to detect hydrolytic degradation products like monobutyl phosphate.[12][13]

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid material heated to 105°C for 24 hours.

-

Photostability: Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Experimental Workflow

Caption: General workflow for a forced degradation study of this compound.

Summary of Stability Data

The following table summarizes the known stability characteristics of dibutyl phosphate, primarily based on data from the unlabeled analogue and related compounds.

Table 2: Summary of Dibutyl Phosphate Stability

| Condition | Stability | Primary Degradation Products | Notes |

| Recommended Storage | Stable when stored as recommended. | Not applicable. | Long-term stability is best maintained at or below 4°C for neat material and in a frozen state for solutions. |

| Elevated Temperature | Susceptible to decomposition at high temperatures. | Butyl alcohol, monobutyl phosphate, phosphoric acid, phosphorus oxides. | Decomposition of related compounds has been observed to start in the range of 170-300°C.[7][8] |

| Acidic Conditions | Prone to hydrolysis. | Monobutyl phosphate, phosphoric acid. | Rate of hydrolysis increases with temperature and acid concentration.[1] |

| Basic Conditions | Prone to hydrolysis. | Monobutyl phosphate, phosphoric acid. | Hydrolysis is catalyzed by bases.[1] |

| Oxidative Stress | Data not available for DBP-d18. | To be determined. | Forced degradation studies are necessary to evaluate this pathway. |

| Light Exposure | Expected to be stable to direct photolysis. | Not applicable for direct photolysis. | Protection from light is still recommended as a general precaution.[3][6] |

Conclusion

This compound is a robust molecule for its intended use as an internal standard when handled and stored correctly. The most critical factors for maintaining its stability are protection from high temperatures and avoidance of strong acidic or basic conditions, which can promote hydrolysis. For long-term storage, maintaining the compound in its neat form at +4°C or as a solution at -80°C, protected from light and under an inert atmosphere, will ensure its integrity for reliable use in research and development. Formal stability studies are recommended for critical applications to establish in-house shelf-life under specific laboratory conditions.

References

- 1. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]

- 2. lgcstandards.com [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Dibutyl phosphate | C8H19PO4 | CID 7881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cdc.gov [cdc.gov]

- 12. Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography. | Semantic Scholar [semanticscholar.org]

Technical Guide to Commercial Sourcing and Application of Dibutyl Phosphate-d18 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources for the Dibutyl Phosphate-d18 analytical standard. It includes a comparative summary of product specifications from various suppliers, detailed methodologies for its application as an internal standard in analytical techniques, and logical workflows to aid in both procurement and experimental design.

Commercial Availability and Specifications

This compound is a deuterated analog of Dibutyl Phosphate (B84403), widely used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, to ensure accurate quantification of the unlabeled analyte. Several reputable chemical suppliers offer this analytical standard. The following table summarizes the key quantitative data from prominent commercial sources.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Isotopic Purity | Format | Concentration |

| MedchemExpress | This compound | 156213-21-7 | C₈HD₁₈O₄P | 228.32 | Not specified | Not specified | Not specified | Not specified |

| LGC Standards | This compound | 156213-21-7 | C₈HD₁₈O₄P | 228.32 | >95% (HPLC) | 99.5%[1] | Neat | Not Applicable |

| Sigma-Aldrich | Dibutyl-d18 phosphate | 156213-21-7 | C₈D₁₈HO₄P | 228.32 | 97% (CP)[2] | 98 atom % D[2] | Liquid[2] | Not Applicable |

| CymitQuimica | This compound | 156213-21-7 | C₈HD₁₈O₄P | 228.32 | Not specified | Not specified | Colourless Oil | Not specified |

| United States Biological | This compound | 156213-21-7 | C₈HD₁₈O₄P | 228.32 | Highly Purified | Not specified | Not specified | Not specified |

| Cambridge Isotope Laboratories (via LGC Standards) | Di-n-butyl phosphate (D18, 97%) | 156213-21-7 | C₈HD₁₈O₄P | 228.32 | Not specified | 97% | Single Solution | 100 µg/mL in Acetonitrile[2][3] |

Experimental Protocols: Application as an Internal Standard

This compound is an ideal internal standard for chromatographic and spectroscopic analysis due to its chemical similarity to the analyte of interest, Dibutyl Phosphate, while being mass-distinguishable. The following are detailed methodologies for its use in key analytical techniques.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

The use of a stable isotope-labeled internal standard like this compound is a robust method that corrects for analyte loss during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of quantification.

Principle: A known amount of the deuterated internal standard (this compound) is added to the sample at the beginning of the analytical procedure. The non-deuterated analyte and the deuterated internal standard are co-extracted, co-purified, and analyzed by GC-MS or LC-MS. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample.

General Protocol:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the non-deuterated Dibutyl Phosphate analytical standard of known concentration.

-

Prepare a stock solution of the this compound internal standard of known concentration.

-

Create a series of calibration standards by spiking a blank matrix with varying concentrations of the non-deuterated analyte and a fixed concentration of the deuterated internal standard.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.

-

Perform the necessary extraction and clean-up procedures to isolate the analyte and internal standard from the sample matrix.

-

-

Instrumental Analysis:

-

Analyze the calibration standards and the prepared samples by GC-MS or LC-MS.

-

For GC-MS, derivatization may be necessary to improve the volatility and thermal stability of the analytes. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

For LC-MS, select a suitable column (e.g., C18) and mobile phase for chromatographic separation.

-

Set the mass spectrometer to monitor specific precursor and product ions for both the analyte and the internal standard in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating the analyte-to-internal standard peak area ratio from the calibration curve.

-

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a calibration curve, provided that a certified reference material is used as an internal standard.

Principle: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte with the integral of a signal from a known amount of an internal standard, the concentration of the analyte can be determined.

General Protocol:

-

Selection of Internal Standard and Solvent:

-

This compound can be used as an internal standard if the non-deuterated analyte is being quantified by ³¹P NMR. For ¹H NMR, a different, non-interfering internal standard would be required.

-

Choose a deuterated solvent that dissolves both the analyte and the internal standard and does not have signals that overlap with the signals of interest.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the sample and the this compound internal standard into a vial.

-

Dissolve the mixture in a precise volume of the chosen deuterated solvent.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire the NMR spectrum (e.g., ³¹P NMR) under quantitative conditions. This includes ensuring a sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to allow for complete relaxation of the nuclei between pulses.

-

Optimize other acquisition parameters, such as pulse width and number of scans, to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.

-

Integrate the signals corresponding to the analyte and the internal standard.

-

Calculate the concentration of the analyte using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

-

C = Concentration or Purity

-

I = Integral value

-

N = Number of nuclei per molecule for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

analyte = analyte of interest

-

IS = Internal Standard

-

Visualizations

Workflow for Selecting a Commercial Source

Caption: Workflow for selecting a commercial source for an analytical standard.

General Analytical Workflow Using an Internal Standard

Caption: General analytical workflow using an internal standard for quantification.

References

Solubility Profile of Dibutyl Phosphate-d18 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Dibutyl Phosphate-d18 (DBP-d18) in various organic solvents. Due to the limited availability of comprehensive quantitative data for this specific isotopically labeled compound, this document summarizes the existing information and provides detailed experimental protocols for researchers to determine solubility in their specific applications. This guide also includes information on the non-deuterated form, Dibutyl Phosphate, to provide a broader understanding of its solubility characteristics.

Data Presentation: Quantitative Solubility

The available quantitative solubility data for this compound is limited. The following table summarizes the known values. It is important to note that solubility can be influenced by temperature, purity of both the solute and the solvent, and the method of determination.

| Solvent | Concentration / Solubility | Conditions |

| Acetonitrile | 100 µg/mL | Not specified |

| DMSO | 5 mg/mL | Requires ultrasonic and warming |

Qualitative Solubility Information

Qualitative solubility information provides a general understanding of the behavior of this compound and its non-deuterated analog in various organic solvents.

This compound:

-

Slightly Soluble : Chloroform, Ethyl Acetate, Methanol[1]

Dibutyl Phosphate (non-deuterated):

-

Soluble : Chloroform, Carbon Tetrachloride, Butanol

-

Slightly Soluble : Methanol[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific organic solvents, the following established methods can be employed.

Shake-Flask Method

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solute is added to the solvent of interest. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or rotator. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. It is crucial to avoid disturbing the undissolved solid.

-

Analysis: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a mass spectrometry-based method.

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or g/100mL.

Spectroscopic Methods (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy can be a rapid and accurate method for determining solubility without the need for physical separation of the dissolved and undissolved phases.

Principle: The NMR spectra will show distinct signals for the dissolved and dispersed (undissolved) compound. The concentration of the dissolved species can be quantified by integrating the corresponding signals and comparing them to a known internal standard.

Methodology:

-

Sample Preparation: Prepare a saturated solution of this compound in the deuterated organic solvent of interest directly in an NMR tube. Add a known amount of an internal standard that is soluble in the solvent but does not have overlapping signals with the analyte.

-

Data Acquisition: Acquire the NMR spectrum (e.g., ¹H or ³¹P NMR) of the sample.

-

Data Analysis: Integrate the signals corresponding to the dissolved this compound and the internal standard.

-

Calculation: The solubility can be calculated based on the ratio of the integrals and the known concentration of the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound in an organic solvent.

Caption: A generalized workflow for determining the solubility of a compound in an organic solvent.

References

Methodological & Application

Application Note: Dibutyl Phosphate-d18 as an Internal Standard for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of analytes in complex matrices is a critical aspect of research and development in the pharmaceutical and environmental sciences. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for achieving high accuracy and precision in quantitative GC-MS analysis. This application note details the use of Dibutyl Phosphate-d18 (DBP-d18) as an internal standard for the quantification of organophosphorus compounds and other relevant analytes.

This compound is the deuterated analog of Dibutyl Phosphate (B84403) (DBP), a metabolite of several organophosphorus compounds.[1] Due to its similar chemical and physical properties to the corresponding non-deuterated analyte, DBP-d18 co-elutes and experiences similar ionization and fragmentation patterns in the mass spectrometer. This allows for the correction of variations that may occur during sample preparation, injection, and ionization, leading to more reliable and reproducible results. The heavier isotope-labeled standard is easily distinguished from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a method of choice for quantitative analysis. A known amount of the isotopically labeled standard (this compound) is added to the sample at the beginning of the sample preparation process. The ratio of the signal from the native analyte to the signal from the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for the loss of analyte during sample processing and for variations in instrument response.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific matrices and analytes.

Sample Preparation: Liquid-Liquid Extraction for Aqueous Samples (e.g., Urine, Wastewater)

-

Sample Collection: Collect samples in appropriate containers and store them at -20°C or below until analysis.

-

Spiking with Internal Standard: Thaw the samples and vortex to ensure homogeneity. To a 1 mL aliquot of the sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in a suitable solvent).

-

pH Adjustment: Adjust the pH of the sample to the optimal range for extraction of the target analyte (e.g., pH 2-3 for acidic compounds).

-

Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.

-

Drying: Add anhydrous sodium sulfate (B86663) to the organic extract to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of a suitable solvent for GC-MS analysis (e.g., hexane, ethyl acetate).

Derivatization (if necessary)

For polar analytes containing active hydrogens (e.g., -OH, -NH, -COOH), derivatization is often required to improve their volatility and chromatographic behavior. A common derivatizing agent for organophosphorus compounds is pentafluorobenzyl bromide (PFBBr).

-

To the reconstituted sample, add 50 µL of a solution of PFBBr (10% in acetone) and 10 µL of a catalyst (e.g., triethylamine).

-

Seal the vial and heat at 60-70°C for 30-60 minutes.

-

Cool the vial to room temperature.

-

The derivatized sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. Optimization will be required for specific applications.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A GC or equivalent |

| Mass Spectrometer | Agilent 5975C MSD or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temperature of 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then to 300°C at 10°C/min, and hold for 5 min. |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM)

For quantitative analysis, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity. The specific ions to be monitored will depend on the fragmentation pattern of the derivatized analyte and this compound.

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Analyte (e.g., derivatized DBP) | To be determined | To be determined |

| This compound (derivatized) | To be determined | To be determined |

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the analytical results. Key validation parameters are summarized in the table below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

| Accuracy (Recovery) | 80-120% |

| Precision (RSD) | < 15% |

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of organophosphorus pesticide metabolites using an internal standard-based GC-MS method. While this data is not specific to this compound, it provides an indication of the expected performance.

| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |

| Dialkyl Phosphate Metabolites | 0.5 - 100 | 0.1 - 0.15 | 0.3 - 0.5 | 90 - 110 | 2 - 15[2] |

| Phthalates | 5 - 500 | - | 54.1 - 76.3 | 91.8 - 122 | 1.8 - 17.8[3] |

Workflow Diagram

Conclusion

This compound is a suitable internal standard for the accurate and precise quantification of organophosphorus compounds and other analytes by GC-MS. The use of an isotopically labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly reliable data. The protocols and information provided in this application note serve as a valuable resource for researchers and scientists in developing and validating robust analytical methods.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocol for the Analysis of Dibutyl Phosphate-d18 in Environmental Samples

Introduction

Dibutyl phosphate (B84403) (DBP) is a diester of phosphoric acid and a primary degradation product of tri-n-butyl phosphate (TBP), which is widely used as a plasticizer, flame retardant, and solvent in various industrial applications, including nuclear fuel reprocessing. Due to its persistence and potential for environmental contamination, monitoring DBP in environmental matrices such as water and soil is crucial. Dibutyl Phosphate-d18 (DBP-d18) is the deuterated analog of DBP and is an ideal internal standard for isotope dilution methods. Its use allows for accurate quantification by correcting for matrix effects and variations in sample preparation and analysis.

This document provides a detailed protocol for the analysis of DBP-d18 in environmental samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals involved in environmental monitoring and drug development who require a reliable and sensitive analytical procedure.

Analytical Method Overview

The analytical method involves spiking environmental samples with a known concentration of this compound, followed by extraction, sample clean-up, and analysis by LC-MS/MS. The isotope dilution approach provides high accuracy and precision.

Principle

A known amount of DBP-d18 is added to the environmental sample (water or soil) prior to any sample preparation steps. The sample is then subjected to an extraction procedure to isolate the analyte. For water samples, Solid Phase Extraction (SPE) is commonly employed. For soil and sediment samples, ultrasonic-assisted solvent extraction is effective. The extract is then concentrated and analyzed by LC-MS/MS. The ratio of the native DBP to the labeled DBP-d18 is used to calculate the concentration of the native analyte in the sample, compensating for any losses during sample processing.

Experimental Protocols

Materials and Reagents

-

This compound (CAS No. 156213-21-7) standard solution (100 µg/mL in acetonitrile)[1]

-

Dibutyl Phosphate (DBP) analytical standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) formate

-

Dichloromethane (B109758) (pesticide residue grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

-

Nitrogen gas for evaporation

-

Syringe filters (0.22 µm, PTFE)

Sample Preparation

3.2.1. Water Samples

-

Sample Collection: Collect water samples in pre-cleaned amber glass bottles.

-

Spiking: To a 100 mL water sample, add a known amount of DBP-d18 internal standard solution (e.g., 10 ng).

-

SPE Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elution: Elute the analytes from the cartridge with 6 mL of acetonitrile or a mixture of 25% dichloromethane in acetonitrile.[2]

-

Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3.2.2. Soil and Sediment Samples

-

Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris.

-

Spiking: Weigh 2 g of the dried sample into a centrifuge tube and spike with a known amount of DBP-d18 internal standard solution.

-

Extraction: Add 10 mL of acetonitrile and extract using an ultrasonic bath for 15-30 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Re-extraction: Repeat the extraction process with another 10 mL of acetonitrile and combine the supernatants.

-

Clean-up (if necessary): The combined extract can be cleaned up using SPE as described for water samples.

-

Concentration and Reconstitution: Concentrate the extract and reconstitute as described in steps 8 and 9 for water samples.

-

Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 30-40°C.

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for phosphate compounds, as it can yield abundant [M-H]- ions.[3][4]

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both DBP and DBP-d18.

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 800-1000 L/hr

Data Presentation

Quantitative data for method performance should be summarized in tables for clarity and easy comparison.

Table 1: LC-MS/MS MRM Transitions for Dibutyl Phosphate (DBP) and this compound (DBP-d18)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| DBP | 209.1 | 97.0 / 153.1 | Optimized |

| DBP-d18 | 227.2 | 97.0 / 162.2 | Optimized |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Table 2: Method Performance Data

| Matrix | Analyte | Spiking Level (ng/L or ng/g) | Recovery (%) | RSD (%) | MDL (ng/L or ng/g) | LOQ (ng/L or ng/g) |

| Surface Water | DBP | 25 | 85-110 | <15 | 0.5 | 1.5 |

| Wastewater | DBP | 50 | 75-105 | <20 | 1.0 | 3.0 |

| Soil | DBP | 10 | 80-115 | <15 | 0.8 | 2.5 |

| Sediment | DBP | 10 | 70-120 | <20 | 1.2 | 4.0 |

Note: These are typical performance data and may vary depending on the specific matrix and instrumentation. Recovery rates for organophosphate esters in water and sediment generally range from 63% to 104%.[5] Method detection limits (MDLs) and limits of quantification (LOQs) are typically in the low ng/L for water and low ng/g for solid samples.[6]

Visualization

Experimental Workflow

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The described protocol provides a robust and reliable method for the quantification of Dibutyl Phosphate in environmental samples using this compound as an internal standard. The use of isotope dilution coupled with LC-MS/MS ensures high accuracy and sensitivity, making it suitable for trace-level environmental analysis. Adherence to the detailed experimental procedures and quality control measures is essential for obtaining high-quality data.

References

- 1. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid, sensitive, microscale determination of phosphate in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Monitoring Organophosphate Exposure in Urine using Dibutyl Phosphate-d18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) compounds are a class of chemicals widely used as pesticides and flame retardants. Human exposure to OPs is a significant public health concern due to their potential for neurotoxicity. Biomonitoring of OP exposure is crucial for assessing risk and understanding the metabolic fate of these compounds. The primary method for assessing exposure is the measurement of dialkyl phosphate (B84403) (DAP) metabolites in urine, as OPs are metabolized and excreted as such.

Dibutyl phosphate (DBP) is a common metabolite of several OP compounds, including tri-n-butyl phosphate (TNBP). Accurate and precise quantification of DBP in urine is essential for reliable exposure assessment. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification, as it effectively corrects for matrix effects and variations in sample preparation and instrument response. Dibutyl Phosphate-d18 (DBP-d18) is a deuterated analog of DBP, making it an ideal internal standard for this application. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during extraction, derivatization (if necessary), and chromatographic separation. This co-elution and similar ionization behavior lead to highly accurate and precise quantification.

This document provides detailed application notes and protocols for the use of this compound in the monitoring of organophosphate exposure through the analysis of urinary dialkyl phosphate metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Tributyl Phosphate to Dibutyl Phosphate

Organophosphate triesters, such as tributyl phosphate, are metabolized in the body primarily through hydrolysis. This biotransformation is catalyzed by a class of enzymes known as carboxylesterases, which are abundant in the liver, and also by phosphotriesterases.[1][2][3][4][5][6][7][8][9] The hydrolysis of tributyl phosphate results in the cleavage of one of the butyl ester bonds, yielding dibutyl phosphate and butanol. Dibutyl phosphate is then excreted in the urine and serves as a biomarker of exposure to the parent organophosphate compound.

Caption: Metabolic hydrolysis of Tributyl Phosphate to Dibutyl Phosphate.

Experimental Protocols

Two primary analytical techniques are employed for the quantification of dialkyl phosphates in urine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound as an internal standard is applicable to both methods.

Protocol 1: Analysis of Dialkyl Phosphates in Urine by GC-MS

This protocol involves the extraction of dialkyl phosphates from urine, derivatization to increase their volatility for GC analysis, and subsequent quantification by MS. Dibutyl phosphate is often used as an internal standard in these analyses.[1][10][11][12][13] For enhanced accuracy, it is recommended to use this compound.

1. Materials and Reagents:

-

This compound (internal standard)

-

Dialkyl phosphate standards (for calibration curve)

-

Human urine (control)

-

Solid Phase Extraction (SPE) cartridges

-

Pentafluorobenzyl bromide (PFBBr) (derivatizing agent)

-

Solvents: Acetonitrile, Diethyl ether, Hexane (B92381) (all HPLC grade)

-

Reagents: Sodium sulfate (B86663) (anhydrous), Potassium carbonate

2. Sample Preparation and Extraction Workflow:

Caption: GC-MS sample preparation workflow.

3. Detailed Procedure:

-

Sample Thawing and Spiking: Thaw frozen urine samples to room temperature. To a 1 mL aliquot of urine, add a known amount of this compound internal standard solution.

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol (B129727) followed by water.

-

Load the spiked urine sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the dialkyl phosphates with acetonitrile.

-

-

Derivatization:

-

Add potassium carbonate and pentafluorobenzyl bromide (PFBBr) to the eluate.

-

Incubate at 60°C for 1 hour to form the pentafluorobenzyl esters of the dialkyl phosphates.

-

-

Liquid-Liquid Extraction:

-

Add hexane to the reaction mixture and vortex to extract the derivatized analytes.

-

Collect the hexane layer and repeat the extraction.

-

Combine the hexane extracts and wash with water.

-

-

Concentration: Dry the hexane extract under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small volume of hexane for GC-MS analysis.

4. GC-MS Parameters (Example):

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Protocol 2: Analysis of Dialkyl Phosphates in Urine by LC-MS/MS

LC-MS/MS offers the advantage of analyzing dialkyl phosphates directly without the need for derivatization, simplifying the sample preparation process. Dibutyl phosphate has been successfully used as an internal standard in LC-MS/MS methods.[14][15][16][17][18] The use of this compound is highly recommended for this application.

1. Materials and Reagents:

-

This compound (internal standard)

-

Dialkyl phosphate standards (for calibration curve)

-

Human urine (control)

-

Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

-

Reagents: Formic acid

2. Sample Preparation and Analysis Workflow:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tdl-ir.tdl.org [tdl-ir.tdl.org]

- 3. [PDF] Mechanism for the hydrolysis of organophosphates by the bacterial phosphotriesterase. | Semantic Scholar [semanticscholar.org]

- 4. Catalytic Mechanisms for Phosphotriesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic activity of human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carboxylesterase - Wikipedia [en.wikipedia.org]

- 10. Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Determination of dialkyl phosphate metabolites of organophosphorus pesticides in human urine by automated solid-phase extraction, derivatization, and gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Analysis of dialkyl urine metabolites of organophosphate pesticides by a liquid chromatography mass spectrometry technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Dibutyl Phosphate in Water Samples using Isotope Dilution Solid-Phase Extraction coupled with Gas Chromatography-Mass Spectrometry

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Dibutyl Phosphate (DBP) in various water matrices. The method utilizes an isotope dilution technique with Dibutyl Phosphate-d18 (DBP-d18) as an internal standard, followed by solid-phase extraction (SPE) for sample concentration and cleanup. Analysis is performed by gas chromatography-mass spectrometry (GC-MS). This methodology provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol is suitable for researchers, environmental scientists, and professionals in drug development involved in the monitoring of organophosphate compounds in aqueous environments.

Introduction

Dibutyl Phosphate (DBP) is a diester of phosphoric acid and a metabolite of the widely used plasticizer, dibutyl phthalate (B1215562) (DBPht). It is also used as a catalyst and a corrosion inhibitor. Due to its potential for environmental contamination and adverse health effects, sensitive and accurate monitoring of DBP in water sources is crucial. Isotope dilution mass spectrometry is a definitive analytical technique that provides a high degree of accuracy and precision.[1] By spiking the sample with a known amount of a stable isotope-labeled analogue of the analyte, in this case, this compound, variations during sample preparation and analysis can be effectively compensated.[2][3] This application note provides a detailed protocol for the extraction, concentration, and analysis of DBP in water samples using SPE and GC-MS.

Experimental

Reagents and Materials

-

Dibutyl Phosphate (DBP), >99% purity: Sigma-Aldrich or equivalent

-

This compound (DBP-d18), >98% purity, isotopic purity >99%: Cambridge Isotope Laboratories, Inc. or equivalent

-

Methanol (B129727), HPLC grade

-

Dichloromethane (B109758), HPLC grade

-

Hexane, HPLC grade

-

Deionized water (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase sorbent, 6 mL, 200 mg (e.g., Strata-X, Oasis HLB)

-

Glassware: Volumetric flasks, pipettes, autosampler vials with PTFE-lined caps

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Instrumentation

-

Gas Chromatograph (GC): Agilent 7890B or equivalent, equipped with a split/splitless injector.

-

Mass Spectrometer (MS): Agilent 5977B MSD or equivalent, operated in electron ionization (EI) mode.

-

GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

Standard Preparation

-

DBP Stock Solution (1000 µg/mL): Accurately weigh 10 mg of DBP and dissolve in 10 mL of methanol.

-

DBP-d18 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of DBP-d18 and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the DBP stock solution with methanol to concentrations ranging from 1 to 200 ng/mL. Spike each calibration standard with the DBP-d18 IS to a final concentration of 50 ng/mL.

Sample Preparation Protocol

-

Sample Collection: Collect water samples in clean, pre-rinsed glass bottles. Store at 4°C and analyze within 48 hours.

-

Internal Standard Spiking: To a 100 mL aliquot of the water sample in a glass container, add 50 µL of the 100 µg/mL DBP-d18 internal standard stock solution to achieve a final concentration of 50 ng/mL. Vortex for 30 seconds.

-

SPE Cartridge Conditioning:

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering hydrophilic compounds.

-

Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

-

Elution: Elute the retained analytes from the cartridge with two 3 mL aliquots of dichloromethane into a clean collection tube.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of hexane. Vortex for 30 seconds and transfer to an autosampler vial for GC-MS analysis.

GC-MS Analysis

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp 1: 20°C/min to 180°C

-

Ramp 2: 10°C/min to 280°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Energy: 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

DBP: m/z 155, 183, 211

-

DBP-d18: m/z 164, 192, 229

-

Data Presentation

Table 1: Method Performance and Validation Data

| Parameter | Result |

| Linearity Range | 1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/L |

| Limit of Quantification (LOQ) | 1.5 ng/L |

| Recovery (Spiked at 50 ng/L) | 92% - 108% |

| Precision (RSD%, n=6) | < 10% |

Table 2: Quantitative Analysis of Spiked Water Samples

| Sample Matrix | Spiked Concentration (ng/L) | Measured Concentration (ng/L) | Recovery (%) |

| Deionized Water | 50 | 48.5 | 97 |

| Tap Water | 50 | 52.1 | 104 |

| River Water | 50 | 46.3 | 93 |

| Wastewater Effluent | 50 | 53.9 | 108 |

Visualizations

References

Application Note: Quantitative Analysis of Organophosphate Flame Retardant Metabolites in Human Urine Using Isotope Dilution LC-MS/MS with Dibutyl Phosphate-d18

AN-OFRM-001

Principle

Organophosphate flame retardants (OFRs) are ubiquitous environmental contaminants that are metabolized in the human body to dialkyl and diaryl phosphate (B84403) esters (DAPs), which can be excreted in urine.[1] Biomonitoring of these urinary metabolites serves as a key indicator of human exposure.[2] This application note describes a robust and sensitive method for the quantification of several key OFR metabolites in human urine.

The method employs solid-phase extraction (SPE) to isolate and concentrate the metabolites from the urine matrix.[3] Since many metabolites are excreted as glucuronide conjugates, an enzymatic hydrolysis step using β-glucuronidase is incorporated to accurately measure the total (free + conjugated) concentration.[4] Quantification is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) operated in negative electrospray ionization (ESI) mode.[3] To ensure the highest degree of accuracy and precision, the method utilizes an isotope dilution strategy.[5][6] Dibutyl Phosphate-d18 (DBP-d18) is used as an internal standard (IS) to correct for matrix effects and variations in sample recovery during preparation and analysis.

Target Analytes:

-

Bis(2-chloroethyl) phosphate (BCEP)

-

Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP)

-

Diphenyl phosphate (DPHP)

-

Di-n-butyl phosphate (DNBP)

Required Materials and Reagents

-

Standards & Reagents:

-

Native analytical standards (BCEP, BDCIPP, DPHP, DNBP)

-

Isotopically labeled internal standard: this compound (DBP-d18)

-

LC-MS grade methanol (B129727), acetonitrile, and water

-

Formic acid (≥98%)

-

β-glucuronidase from Helix pomatia (Type H-1, ≥100,000 units/g)[7]

-

Ammonium acetate (B1210297)

-

-

Apparatus & Consumables:

-

15 mL polypropylene (B1209903) centrifuge tubes

-

Calibrated micropipettes and tips

-

Vortex mixer

-

Centrifuge

-

Water bath or incubator set to 37°C

-

Solid-Phase Extraction (SPE) manifold

-

Weak anion exchange (WAX) SPE cartridges (e.g., Oasis WAX, 60 mg, 3 mL)[3]

-

Nitrogen evaporator

-

Autosampler vials with inserts

-

UHPLC system coupled to a triple quadrupole mass spectrometer

-

Experimental Protocols

3.1 Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of native analytes and the DBP-d18 internal standard in methanol. Store at -20°C.

-

Working Standard Mix (1 µg/mL): Combine appropriate volumes of native stock solutions and dilute with methanol to create a mixed working standard.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the DBP-d18 stock solution with methanol.

-

Ammonium Acetate Buffer (1 M, pH 6.5): Dissolve ammonium acetate in water, adjust pH with acetic acid, and bring to final volume.

3.2 Sample Preparation Workflow The overall workflow for sample preparation and analysis is depicted below.

3.3 Detailed Sample Preparation Protocol

-

Sample Aliquoting: Add 1.0 mL of urine to a 15 mL polypropylene tube.

-

Internal Standard Spiking: Spike each sample, blank, and calibration standard with 50 µL of the 100 ng/mL DBP-d18 internal standard solution.

-

Enzymatic Hydrolysis:

-

Add 500 µL of 1 M ammonium acetate buffer (pH 6.5).

-

Add 20 µL of β-glucuronidase enzyme solution.

-

Vortex briefly and incubate in a water bath at 37°C for 4 hours to deconjugate the metabolites.[7]

-

-

Solid-Phase Extraction (SPE):

-

Condition: Condition a WAX SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.

-

Load: After hydrolysis, centrifuge the samples and load the supernatant onto the conditioned cartridge.

-

Wash: Wash the cartridge with 3 mL of water, followed by 3 mL of methanol to remove interferences.

-

Elute: Elute the target analytes with 3 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex, transfer to an autosampler vial, and inject into the LC-MS/MS system.

-

LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

8.0 min: 95% B

-

10.0 min: 95% B

-

10.1 min: 5% B

-

12.0 min: 5% B

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: -4500 V

-

Source Temperature: 500°C

-

MRM transitions should be optimized for each analyte and the internal standard. Example transitions are provided in Table 1.

-

Data and Results

5.1 Metabolic Pathways of Parent OFRs OFRs undergo metabolism, primarily through cytochrome P450-mediated O-dealkylation, to form their corresponding dialkyl or diaryl phosphate metabolites.[8] This biotransformation increases their water solubility, facilitating excretion in urine.

5.2 Quantitative Performance The use of an isotopically labeled internal standard like DBP-d18 is critical for achieving reliable quantification by correcting for analyte loss during sample preparation and ion suppression/enhancement during analysis.[9] Method performance characteristics, including method limits of quantification (mLOQ) and recovery, are summarized in Table 2. These values demonstrate the suitability of the method for biomonitoring studies in the general population.[3][5]

Table 1: Example MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| BCEP | 204.9 | 124.9 |

| BDCIPP | 344.8 | 249.0 |

| DPHP | 249.0 | 155.0 |

| DBP-d18 (IS) | 227.2 | 96.9 |

Table 2: Method Performance Characteristics

| Analyte | Method Limit of Quantification (mLOQ) (ng/mL) | Typical Recovery (%) |

|---|---|---|

| BCEP | 1.2[3] | 70 - 120 |

| BDCIPP | 0.5[3] | 70 - 120 |

| DPHP | 0.3[3] | 69 - 119[3] |

Note: Performance characteristics can vary based on instrumentation and matrix. The mLOQs presented are achievable with LC-ESI-MS/MS.[3] For some analytes like BCEP and BDCIPP, GC-MS/MS may offer lower detection limits.[3]

Conclusion

This application note provides a comprehensive protocol for the sensitive and accurate determination of OFR metabolites in human urine. The workflow, incorporating enzymatic hydrolysis, solid-phase extraction, and isotope-dilution LC-MS/MS, is a reliable method for human biomonitoring and exposure assessment studies. The use of this compound as an internal standard is essential for correcting analytical variability, thereby ensuring high-quality, reproducible data.

References

- 1. Frontiers | Association between organophosphate flame retardant exposure and lipid metabolism: data from the 2013–2014 National Health and Nutrition Examination Survey [frontiersin.org]

- 2. pjoes.com [pjoes.com]

- 3. Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of dialkyl phosphate metabolites of organophosphorus pesticides in human urine using lyophilization with gas chromatography-tandem mass spectrometry and isotope dilution quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Computational Insight into Biotransformation Profiles of Organophosphorus Flame Retardants to Their Diester Metabolites by Cytochrome P450 | Semantic Scholar [semanticscholar.org]

- 9. angie-b.github.io [angie-b.github.io]

Application of Dibutyl Phosphate-d18 in Food Safety Testing

Abstract

This application note describes a validated analytical method for the determination of dibutyl phosphate (B84403) (DBP) in various food matrices. Dibutyl phosphate is an organophosphate ester metabolite and a potential contaminant in food, migrating from food contact materials where it is used as a plasticizer. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Dibutyl Phosphate-d18 is employed as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is suitable for routine monitoring of DBP in diverse food samples, aiding in the enforcement of food safety regulations.

Introduction

Organophosphate esters (OPEs) are a class of compounds widely used as flame retardants and plasticizers in various consumer products, including food packaging materials.[1] The migration of these compounds and their metabolites, such as dibutyl phosphate (DBP), into food is a growing concern due to their potential adverse health effects, including endocrine disruption and neurotoxicity.[1] Therefore, sensitive and reliable analytical methods are crucial for the monitoring of DBP in foodstuffs to ensure consumer safety.

Isotope dilution mass spectrometry is a powerful technique for accurate quantification in complex matrices. By spiking the sample with a stable isotope-labeled version of the analyte, in this case, this compound, variations during sample preparation and analysis can be effectively compensated. This application note details a comprehensive workflow, from sample preparation to LC-MS/MS analysis, for the quantification of DBP in food.

Experimental Protocol

1. Materials and Reagents

-

Standards: Dibutyl Phosphate (DBP) and this compound (DBP-d18) reference standards.

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), and Water (LC-MS grade). Formic acid (FA).

-